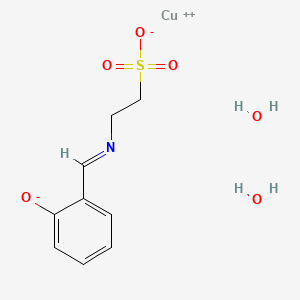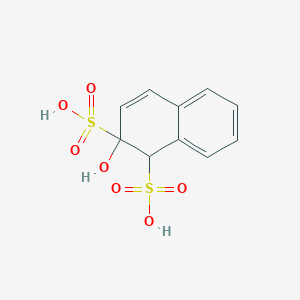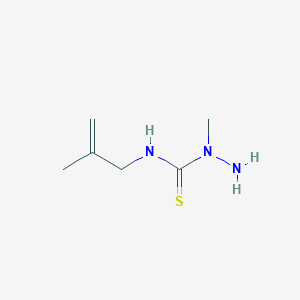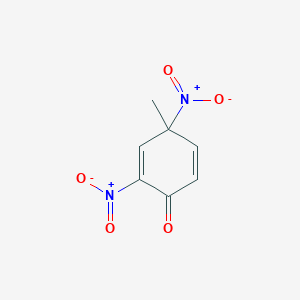
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with methyl and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one typically involves nitration reactions. One common method includes the nitration of 4-methylphenol (p-cresol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the nitro groups or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activity, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 4,4-Dimethyl-2-cyclohexen-1-one
- 2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1-one
Comparison: 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one is unique due to the presence of both methyl and nitro groups on the cyclohexadienone ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of nitro groups enhances its potential as an oxidizing agent and its ability to participate in redox reactions, setting it apart from other cyclohexadienone derivatives.
Propriétés
Numéro CAS |
125065-88-5 |
|---|---|
Formule moléculaire |
C7H6N2O5 |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
4-methyl-2,4-dinitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H6N2O5/c1-7(9(13)14)3-2-6(10)5(4-7)8(11)12/h2-4H,1H3 |
Clé InChI |
MHTXVAUYCVKTPV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)C(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


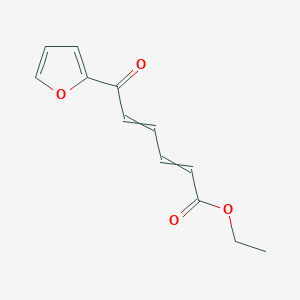
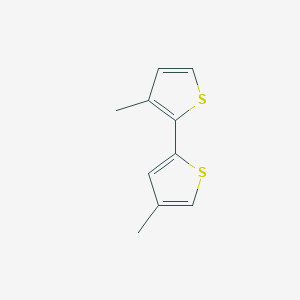
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
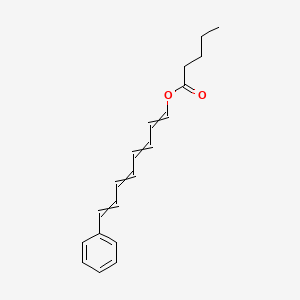
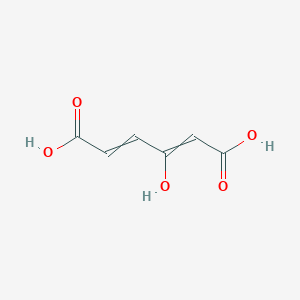
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
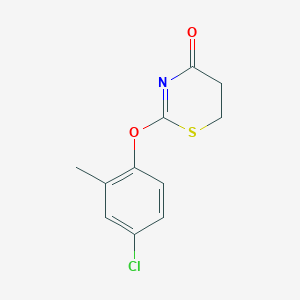
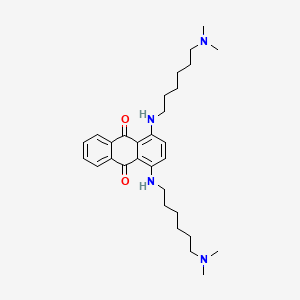

![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
